molecular formula C5H4N4O B097623 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one CAS No. 16328-63-5

1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one

Cat. No. B097623
CAS RN: 16328-63-5
M. Wt: 136.11 g/mol
InChI Key: CGKLYWOFLUIKCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one involves several steps. In one method, 2,3-diamino pyrazine is reacted with CDI in THF, which is then heated at 80 C for 4 h . The reaction completion is monitored by TLC. The mixture is diluted with water and extracted in ethyl acetate, dried in anhydrous sodium sulphate, and distilled under reduced pressure. The crude product is purified by column chromatography to procure the titled compound .


Molecular Structure Analysis

The molecular structure of 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one can be represented by the SMILES notation: C1=CN=C2C (=N1)NC (=O)N2 .


Chemical Reactions Analysis

The chemical reactions involving 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one are complex and involve multiple steps. For instance, in one method, the compound is synthesized by reacting 2,3-diamino pyrazine with CDI in THF, which is then heated at 80 C for 4 h .


Physical And Chemical Properties Analysis

1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one has a molecular weight of 136.11 g/mol . It is a solid at room temperature . The compound has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 0.59, indicating its lipophilicity . The compound is very soluble, with a solubility of 22.8 mg/ml .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1,3-dihydroimidazo[4,5-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-8-3-4(9-5)7-2-1-6-3/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKLYWOFLUIKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299352
Record name 1,3-dihydro-2h-imidazo[4,5-b]pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one

CAS RN

16328-63-5
Record name 16328-63-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16328-63-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16328-63-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dihydro-2h-imidazo[4,5-b]pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural modifications of the 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one scaffold have been explored for hypotensive activity?

A1: Research has focused on exploring the structure-activity relationship (SAR) of 6-substituted 5-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-ones. [, ] This involves modifying the substituent at the 6-position of the core structure to understand its impact on hypotensive activity.

Q2: What are the limitations of the available research data regarding the mechanism of action of these compounds?

A2: While both papers highlight the hypotensive activity of these derivatives [, ], they do not provide detailed information on their specific mechanism of action. Further research is needed to elucidate how these compounds interact with their biological targets and the downstream effects leading to blood pressure reduction.

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